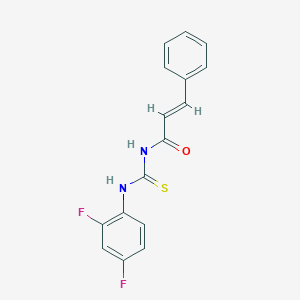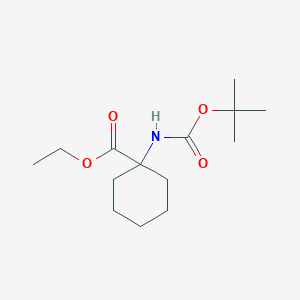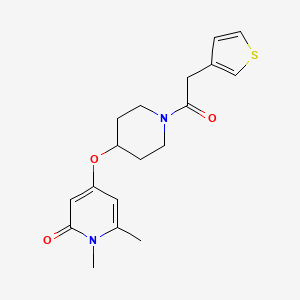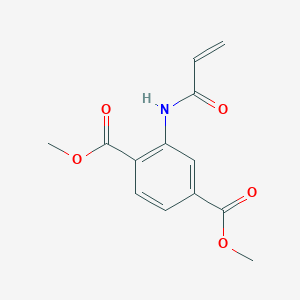![molecular formula C20H20N4O3S B2731294 2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-22-0](/img/structure/B2731294.png)
2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C20H20N4O3S, and it has a molecular weight of 396.47. The structure includes a quinazoline core, a nitrophenyl group, a methylsulfanyl group, and an oxolan-2-ylmethyl group.科学的研究の応用
Synthesis and Structural Modification
- Quinazolinone derivatives, including those with nitrophenyl groups, are synthesized through various methods for potential applications in pharmacology and material science. These methods include condensation reactions, reductive heterocyclization, and cyclocondensation, demonstrating the chemical versatility and adaptability of quinazolinone frameworks for further modification and application in different research fields (Seshavataram & Rao, 1959), (Coffman et al., 2014).
Pharmacological Screening
- Some quinazolinone derivatives have been designed, synthesized, and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These studies indicate that specific substitutions on the quinazolinone ring, such as methyl, methoxy, and nitro groups, can enhance these biological activities, suggesting the potential for developing new therapeutic agents (Dash et al., 2017).
Antifungal and Antibacterial Applications
- Quinazolinone derivatives have also been explored for their antifungal and antibacterial properties. The synthesis of new compounds and evaluation of their activities against various microbial strains highlight the potential of quinazolinone compounds as leads for the development of new antimicrobial agents (Ahmed et al., 2007), (Shivan & Holla, 2011).
Corrosion Inhibition
- Research into the application of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic environments has been conducted. These studies involve electrochemical methods, surface analysis, and theoretical calculations, indicating that quinazolinone derivatives can effectively protect metals from corrosion, thus having potential applications in industrial maintenance and preservation (Errahmany et al., 2020).
Sensing and Detection Applications
- The development of fluorescent sensors based on quinazolinone derivatives for the detection of amine vapors showcases another innovative application. These sensors operate on the principle of aggregation-induced emission (AIE) and offer a novel approach for the rapid and sensitive detection of volatile organic compounds, with implications for environmental monitoring, industrial safety, and food quality assessment (Gao et al., 2016).
作用機序
While the exact mechanism of action for this specific compound isn’t available, some quinazoline derivatives have been found to exhibit anticancer potency . For instance, a derivative with a nitrophenyl substituent and a rigid cyclic system on the quinazoline ring showed 100-fold higher cytotoxicity compared to erlotinib, a known anticancer drug . Docking studies suggest that such compounds may bind with the EGFR tyrosine kinase domains .
特性
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-24(26)15-6-3-5-14(11-15)13-28-20-22-18-9-2-1-8-17(18)19(23-20)21-12-16-7-4-10-27-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCCFSDNBHZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[cyclohexyl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2731212.png)

![N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2731217.png)


![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)

![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)
![N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731226.png)

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)
